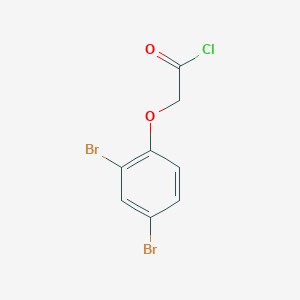

(2,4-Dibromophenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJOJUXBOIRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566867 | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-07-1 | |

| Record name | 2-(2,4-Dibromophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,4-Dibromophenoxy)acetyl Chloride: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of (2,4-Dibromophenoxy)acetyl chloride, a key chemical intermediate in the synthesis of novel organic compounds. The document details its core chemical and physical properties, outlines a robust and validated protocol for its synthesis from (2,4-dibromophenoxy)acetic acid, and explores its primary application as a reactive building block for creating a diverse range of phenoxy acetamide derivatives. Mechanistic insights into its reactivity, particularly the nucleophilic acyl substitution pathway, are discussed. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both foundational knowledge and practical, field-proven experimental methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a dibrominated phenyl ring linked via an ether bond to an acetyl chloride moiety. This structure makes it a valuable acylating agent and a precursor for introducing the 2,4-dibromophenoxy group into larger molecules. The high reactivity of the acyl chloride group dominates its chemical behavior, rendering it a potent electrophile for a variety of nucleophilic substitution reactions.

Its identity and key computed physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,4-dibromophenoxy)acetyl chloride | [1] |

| CAS Number | 16738-07-1 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂ClO₂ | [1][2] |

| Molecular Weight | 328.38 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | [1] |

| Hazard Identification | Irritant | [3] |

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, (2,4-dibromophenoxy)acetic acid.

Mechanistic Rationale: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Thionyl chloride (SOCl₂) is exceptionally well-suited for this transformation for several key reasons. The reaction proceeds through a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to a reactive intermediate. This intermediate subsequently collapses, with the key advantage that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. According to Le Châtelier's principle, the continuous removal of these gaseous products from the reaction mixture drives the equilibrium to completion, resulting in a high yield of the desired acyl chloride. This self-validating system minimizes the need for complex purification steps to remove reagent byproducts. This method is a standard and reliable approach for producing acyl chlorides from carboxylic acids.[4][5][6]

Visualization of Synthesis Pathway

Caption: Synthesis of this compound from its carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated procedure for the analogous 2,4-dichloro- derivative.[4]

Materials:

-

(2,4-Dibromophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) (optional, as solvent)

-

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

-

Heating mantle and magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube or a gas outlet leading to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add (2,4-Dibromophenoxy)acetic acid (1.0 eq). If desired, an anhydrous solvent such as dichloromethane can be added.

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (typically 1.2 to 2.0 eq) to the flask. The addition should be performed carefully in a fume hood.

-

Reaction: Heat the mixture to reflux (for DCM, this is ~40°C; if neat, the reflux temperature of SOCl₂ is ~76°C). Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by rotary evaporation. For higher purity, the resulting crude oil can be purified by distillation under reduced pressure. The final product is typically a liquid or low-melting solid.

Chemical Reactivity and Synthetic Utility

Key Application: Synthesis of Phenoxy Acetamide Derivatives

The primary utility of this compound lies in its function as a potent acylating agent for the synthesis of N-substituted amides. The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential anti-inflammatory, antimicrobial, and antioxidant properties.[7][8][9] The dibromo- substitution on the phenyl ring provides significant lipophilicity and can influence the electronic properties and metabolic stability of the final compound, making it an attractive moiety for drug design and lead optimization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with primary or secondary amines is a classic example of nucleophilic acyl substitution.[10][11] The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the amine reactant or an added non-nucleophilic base (e.g., triethylamine), to yield the final, neutral amide product and an ammonium salt byproduct.[12]

The use of a stoichiometric amount of a base like triethylamine is crucial to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4][13]

Visualization of Amide Formation

Sources

- 1. This compound | C8H5Br2ClO2 | CID 15006561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16738-07-1 Acetyl chloride, (2,4-dibromophenoxy)- Acetyl chloride, (2,4-dibromophenoxy)- - CAS Database [chemnet.com]

- 3. 16738-07-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)acetyl Chloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4-Dibromophenoxy)acetyl chloride, a key chemical intermediate. It covers its nomenclature, physicochemical properties, a detailed synthesis protocol, characterization data, and applications in research and development, with a focus on providing practical insights for professionals in the field.

Nomenclature and Chemical Identity

The nomenclature of a compound is fundamental for its unambiguous identification in scientific literature and chemical databases.

IUPAC Name: The systematic name for this compound, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2,4-dibromophenoxy)acetyl chloride [1].

Synonyms: In practice, a variety of synonyms are used interchangeably. These include:

-

(2,4-Dibromophenoxy)acetyl chloride[1]

-

Acetyl chloride, (2,4-dibromophenoxy)-[2]

-

Acetyl chloride, 2-(2,4-dibromophenoxy)-[1]

-

MFCD11107988[1]

Molecular Structure:

Caption: Synthesis of 2-(2,4-Dibromophenoxy)acetic Acid.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dibromophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic sodium 2,4-dibromophenoxide.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid to the reaction mixture.

-

Heating: Heat the mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of 2-(2,4-Dibromophenoxy)acetyl Chloride

The conversion of the carboxylic acid to the acyl chloride is achieved using thionyl chloride. This reaction should be performed in an anhydrous environment as acyl chlorides are highly reactive towards water.

Reaction Scheme:

Caption: Synthesis of 2-(2,4-Dibromophenoxy)acetyl Chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2-(2,4-dibromophenoxy)acetic acid.

-

Solvent and Reagent Addition: Add an anhydrous solvent, such as dichloromethane (CH₂Cl₂) or toluene. Slowly add an excess of thionyl chloride (typically 1.2-2.0 equivalents) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating and Monitoring: Heat the reaction mixture to reflux (around 55°C for CH₂Cl₂) for a few hours. The reaction is complete when the evolution of SO₂ and HCl gases ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

-

Purification: The resulting crude 2-(2,4-dibromophenoxy)acetyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken due to the thermal sensitivity of many acyl chlorides.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the carbonyl group will appear as a singlet further upfield (typically δ 4.5-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (δ 170-175 ppm), the aromatic carbons (δ 110-160 ppm), and the methylene carbon (δ 65-75 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1780-1815 cm⁻¹. This is at a higher wavenumber compared to the corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom. Other characteristic bands will include C-O stretching and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic pattern of isotopic peaks. Fragmentation patterns would likely involve the loss of a chlorine radical, a CO molecule, and cleavage of the ether bond.

Applications in Research and Drug Development

2-(2,4-Dibromophenoxy)acetyl chloride is a valuable intermediate in organic synthesis, particularly for the introduction of the 2,4-dibromophenoxyacetyl moiety into a target molecule. Its high reactivity makes it an excellent acylating agent for a wide range of nucleophiles.

-

Synthesis of Amides and Esters: The primary application of acyl chlorides is in the synthesis of amides and esters. Reaction with amines or alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, proceeds rapidly and in high yield. These amide and ester derivatives are common structural motifs in pharmaceuticals and agrochemicals. For instance, derivatives of the structurally related 2,4-dichlorophenoxyacetic acid have been used to synthesize thiazolidinones with anti-inflammatory properties.

-

Friedel-Crafts Acylation: 2-(2,4-Dibromophenoxy)acetyl chloride can be used in Friedel-Crafts acylation reactions to introduce the acyl group onto an aromatic ring, forming a new carbon-carbon bond. This is a powerful method for the synthesis of complex aromatic ketones.

-

Intermediate in Heterocyclic Synthesis: The reactivity of the acyl chloride can be harnessed in the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Safety and Handling

2-(2,4-Dibromophenoxy)acetyl chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. It reacts exothermically with water and other protic solvents to release corrosive hydrogen chloride gas.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

Conclusion

2-(2,4-Dibromophenoxy)acetyl chloride is a versatile chemical intermediate with significant potential in synthetic organic chemistry. Its utility lies in its ability to readily introduce the 2,4-dibromophenoxyacetyl group into a variety of molecules, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. A clear understanding of its synthesis, properties, and safe handling is essential for its effective use in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

(2,4-Dibromophenoxy)acetyl chloride molecular structure and weight

An In-depth Technical Guide to (2,4-Dibromophenoxy)acetyl Chloride: Structure, Properties, and Synthesis

Introduction

This compound is a reactive chemical intermediate of significant interest in synthetic organic chemistry. As an acyl chloride, it serves as a powerful acylating agent, enabling the introduction of the (2,4-dibromophenoxy)acetyl moiety into a wide range of molecules. This functionality is particularly relevant in the fields of agrochemical research and drug development, where halogenated aromatic structures are frequently employed to modulate the biological activity and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block for researchers and scientists.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application in research and development.

Molecular Structure

The structure of this compound is characterized by a central phenoxy group, which is substituted with two bromine atoms at positions 2 and 4 of the benzene ring. This dibrominated ring is connected via an ether linkage to the α-carbon of an acetyl chloride group. The presence of the highly electrophilic acyl chloride functional group makes the molecule susceptible to nucleophilic attack, which is the basis of its synthetic utility.

The IUPAC name for this compound is 2-(2,4-dibromophenoxy)acetyl chloride.[1]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 16738-07-1 | [1][2][3] |

| Molecular Formula | C₈H₅Br₂ClO₂ | [1][2] |

| SMILES | C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | [1] |

| InChIKey | ABJOJUXBOIRTBS-UHFFFAOYSA-N | [1] |

Physicochemical Data

The key physicochemical properties of this compound have been computationally predicted and are summarized below. These values are essential for planning reactions, purification, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 328.38 g/mol | [1] |

| Monoisotopic Mass | 325.83448 Da | [1] |

| XLogP3 | 3.7 | [1] |

| Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hazard Classification | Irritant | [2] |

Synthesis and Mechanism

This compound is most reliably prepared from its corresponding carboxylic acid, (2,4-dibromophenoxy)acetic acid. This transformation is a cornerstone reaction in organic synthesis.

Rationale for Synthesis Route

The conversion of a carboxylic acid to an acyl chloride is a robust and high-yielding method. The process involves the activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose. Its advantages are significant: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture, driving the equilibrium towards the product. This method is directly analogous to the well-documented synthesis of similar compounds like 2-(2,4-dichlorophenoxy)acetyl chloride.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound.

Sources

(2,4-Dibromophenoxy)acetyl chloride CAS number 16738-07-1

An In-Depth Technical Guide to (2,4-Dibromophenoxy)acetyl chloride (CAS: 16738-07-1)

Introduction: A Profile of a Reactive Intermediate

This compound, identified by CAS Registry Number 16738-07-1, is a highly reactive acyl chloride derivative.[1][2] Structurally, it features a dibrominated phenyl ring linked via an ether bond to an acetyl chloride moiety. This combination of a halogenated aromatic system and a reactive acyl chloride functional group makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. Its primary utility lies in its function as an acylating agent, enabling the introduction of the (2,4-dibromophenoxy)acetyl group into various molecular scaffolds. While direct, large-scale applications are not widely documented, its structural similarity to compounds like (2,4-dichlorophenoxy)acetyl chloride—a precursor related to the widely used herbicide 2,4-D—suggests its potential as a building block in the synthesis of novel agrochemicals and pharmacologically active molecules.[3][4] The high reactivity of the acyl chloride group dictates its handling and application, demanding anhydrous conditions to prevent rapid hydrolysis.[5][6]

Physicochemical Characteristics

A summary of the key computed and established properties of this compound is provided below. This data is essential for planning synthetic routes, purification procedures, and safe handling protocols.

| Property | Value | Source |

| CAS Number | 16738-07-1 | [1][2] |

| Molecular Formula | C₈H₅Br₂ClO₂ | [2] |

| Molecular Weight | 328.38 g/mol | [2] |

| IUPAC Name | 2-(2,4-dibromophenoxy)acetyl chloride | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | [2] |

| InChIKey | ABJOJUXBOIRTBS-UHFFFAOYSA-N | [2] |

| Computed logP | 3.7 | [2] |

| Appearance | Solid (based on analogous compounds) | [7] |

Synthesis and Mechanistic Insight

The preparation of this compound is most effectively achieved through a two-step process starting from 2,4-dibromophenol. The pathway involves the synthesis of the corresponding carboxylic acid followed by its conversion to the target acyl chloride.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of (2,4-Dibromophenoxy)acetic acid

The precursor, (2,4-Dibromophenoxy)acetic acid, is synthesized via a Williamson ether synthesis. 2,4-Dibromophenol is deprotonated with a base, typically sodium hydroxide, to form the more nucleophilic sodium 2,4-dibromophenoxide. This phenoxide then undergoes nucleophilic substitution with chloroacetic acid. The reaction mechanism is analogous to the industrial synthesis of 2,4-D, where 2,4-dichlorophenol is condensed with chloroacetic acid.[4][8]

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis.[9] Several reagents can accomplish this, including thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[9][10]

Causality in Reagent Selection: Thionyl chloride is frequently the reagent of choice for laboratory-scale preparations for a critical reason: its byproducts are gaseous.[9][11] The reaction of (2,4-Dibromophenoxy)acetic acid with SOCl₂ produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[11][12] These gaseous byproducts are easily removed from the reaction mixture, simplifying the purification process significantly compared to methods that yield liquid or solid byproducts (e.g., phosphoric acid from PCl₃).[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Mechanism Explained:

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[10]

-

A chloride ion is expelled, and subsequent rearrangement forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[12]

-

The previously expelled chloride ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[11]

-

This forms a tetrahedral intermediate which is unstable. It collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which decomposes into the stable gaseous products SO₂ and HCl.[11]

Reactivity and Applications in Drug Development

The synthetic value of this compound is rooted in the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms. This makes it an excellent electrophile for nucleophilic acyl substitution reactions.

Caption: Role as a versatile acylating agent in synthesis.

Key Reactions:

-

Esterification: Reacts readily with alcohols to form esters. This reaction is often more efficient than Fischer esterification from the parent carboxylic acid.[6]

-

Amidation: Reacts vigorously with primary and secondary amines to form amides. This is a common method for creating amide bonds in medicinal chemistry.[13]

-

Hydrolysis: Reacts with water to hydrolyze back to the parent carboxylic acid, (2,4-Dibromophenoxy)acetic acid. This underscores the necessity of using anhydrous solvents and inert atmospheres during its use.[6]

In the context of drug development, such acylating agents are crucial for derivatizing lead compounds. The (2,4-dibromophenoxy) moiety can be installed to probe structure-activity relationships (SAR), potentially enhancing binding affinity, modifying pharmacokinetic properties, or serving as a handle for further functionalization. The reactivity of the related (2,4-dichlorophenoxy)acetyl group to form covalent adducts with proteins via a thioester intermediate has been studied, indicating that these structures can be biologically active.[14]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from its corresponding carboxylic acid. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

(2,4-Dibromophenoxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: In the flask, suspend (2,4-Dibromophenoxy)acetic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Initiate Reaction: While stirring, slowly add thionyl chloride (approximately 1.2 to 1.5 eq) to the suspension at room temperature. A procedure for a similar substrate uses 1.2 eq of thionyl chloride.[3] The addition may be exothermic, and gas evolution (HCl, SO₂) will be observed.

-

Reflux: Gently heat the mixture to reflux (for DCM, ~40°C) using a heating mantle. Maintain the reflux with stirring for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[3]

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all volatile reagents are removed, the crude product can be co-evaporated with anhydrous toluene once or twice.

-

Product Isolation: The resulting residue is the crude this compound. As acyl chlorides are often thermally unstable, purification by distillation should be performed with caution under high vacuum. For many applications, the crude product is of sufficient purity to be used directly in the next synthetic step.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with care.

-

Corrosivity: As an acyl chloride, it is expected to be highly corrosive and cause severe skin burns and eye damage.[5][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[16]

-

Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas.[5] All handling must be performed under anhydrous conditions. Never allow the compound to come into contact with water or moist air.[5] In case of fire, use dry chemical or carbon dioxide extinguishers; do not use water.[17]

-

Inhalation: The compound and its hydrolysis product (HCl gas) are irritants to the respiratory system.[18] All work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials such as alcohols, amines, and strong bases.[5]

References

- Current time information in McKean County, US. (n.d.). Google.

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved January 21, 2026, from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Reaction Chemistry. Retrieved January 21, 2026, from [Link]

-

2-(2,4-Dibromophenoxy)acetyl chloride. (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Kaddouri, M., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology. Retrieved January 21, 2026, from [Link]

-

Synthesis of N-allyl-2-(2,4-dichlorophenoxy) acetamide. (n.d.). New Journal of Chemistry, RSC Publishing. Retrieved January 21, 2026, from [Link]

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents (CN109776301B).

- 2,4-dichlorophenoxyacetic acid preparation method. (n.d.). Google Patents (CN105622396A).

-

Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Mechanism for the formation of 2,4 dichlorophenoxy acetic acid. (2022). Reddit. Retrieved January 21, 2026, from [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID. (n.d.). IARC Publications. Retrieved January 21, 2026, from [Link]

- Process for the preparation of 2,4-dichlorophenoxyacetic acid. (1992). Google Patents (EP0509518A1).

-

(2,4-Dichlorophenyl)acetyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Reactions of Acyl Chlorides Involving Oxygen Compounds. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. (2021). YouTube. Retrieved January 21, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C8H5Br2ClO2 | CID 15006561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (2,4-Dichlorophenoxy)acetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. geneseo.edu [geneseo.edu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Synthesis of (2,4-Dibromophenoxy)acetyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,4-Dibromophenoxy)acetyl chloride is a highly reactive acyl chloride derivative that serves as a critical building block in the synthesis of various high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility lies in the electrophilicity of the acyl chloride moiety, which allows for facile introduction of the (2,4-dibromophenoxy)acetyl group into diverse molecular scaffolds. This guide provides a detailed, scientifically-grounded methodology for the synthesis of this compound from its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a robust, step-by-step protocol designed for safety, efficiency, and high-yield production of the target compound.

Theoretical Framework and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxyl group, transforming the poor hydroxyl leaving group into an excellent chloride leaving group, thereby facilitating subsequent nucleophilic acyl substitution reactions.

Chlorinating Agent Selection: The Case for Thionyl Chloride

Several reagents can effect this transformation, including phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride.[1] However, for this synthesis, thionyl chloride (SOCl₂) is the reagent of choice. This preference is rooted in several key advantages:

-

Favorable Reaction Thermodynamics: The reaction between (2,4-Dibromophenoxy)acetic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[2]

-

Irreversible Reaction Conditions: Both SO₂ and HCl are gaseous at typical reaction temperatures.[3] Their evolution from the reaction mixture effectively drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

-

Simplified Purification: The gaseous nature of the byproducts simplifies the work-up process, as they are easily removed from the reaction vessel, leaving a crude product that is primarily composed of the desired acyl chloride and excess reagent.[3]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.[4][5]

-

Nucleophilic Attack: The carboxylic acid oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[5]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the initial step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable leaving group, which subsequently decomposes into gaseous SO₂ and HCl.[4]

Caption: Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions and proper safety measures are paramount for success and safety.

Materials, Reagents, and Equipment

| Item | Specification |

| Starting Material | (2,4-Dibromophenoxy)acetic acid |

| Reagent | Thionyl chloride (SOCl₂), ≥99% purity |

| Solvent (optional/work-up) | Anhydrous Toluene or Hexane |

| Catalyst (optional) | N,N-Dimethylformamide (DMF), 1-2 drops |

| Reaction Vessel | Round-bottom flask (oven-dried) |

| Condenser | Reflux condenser with drying tube (e.g., CaCl₂) |

| Gas Trap | Tubing to a beaker with NaOH solution |

| Heating/Stirring | Heating mantle, magnetic stirrer, and stir bar |

| Purification | Short-path distillation or rotary evaporator assembly |

Reagent Stoichiometry and Rationale

| Compound | Molar Mass ( g/mol ) | Equivalents | Rationale |

| (2,4-Dibromophenoxy)acetic acid | ~309.95 | 1.0 | Limiting reagent |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 - 5.0 | Used in excess to serve as both the chlorinating agent and the reaction solvent, ensuring complete conversion.[6] |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | Optional catalyst that can accelerate the reaction by forming a Vilsmeier intermediate.[7] |

Step-by-Step Synthesis Procedure

Critical Safety Note: This entire procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] Appropriate personal protective equipment (PPE), including a face shield, safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[11][12]

-

Apparatus Setup:

-

Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Attach a reflux condenser to the flask. Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

-

Set up a gas trap by running a tube from the top of the condenser (or via a side-arm adapter) to a beaker containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

-

Reaction Execution:

-

To the flask, add (2,4-Dibromophenoxy)acetic acid (1.0 eq).

-

Under stirring, slowly add thionyl chloride (2.0-5.0 eq) to the flask at room temperature. The addition may be exothermic.

-

(Optional) Add 1-2 drops of anhydrous DMF.

-

Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases.

-

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, the primary task is to remove the excess thionyl chloride.

-

This is best accomplished by distillation under reduced pressure (using a rotary evaporator).[13] Ensure the vacuum pump is protected by a cold trap and a base trap (e.g., NaOH pellets).

-

The crude this compound will remain in the flask as an oil or a solid.

-

Purification

The crude product is often of sufficient purity for subsequent reactions. If higher purity is required:

-

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be employed.[1]

-

Recrystallization: If the product is a solid, it can be recrystallized from an anhydrous, non-protic solvent such as dry toluene or hexane.[14] Avoid any solvents with hydroxyl groups.

-

Drying: The final product should be thoroughly dried under high vacuum to remove any residual volatile impurities.[14]

Product Characterization and Quality Control

Confirming the structure and purity of the synthesized acyl chloride is a critical final step.

-

Infrared (IR) Spectroscopy: The most telling analysis. A successful reaction is indicated by the disappearance of the broad O-H stretch (from the carboxylic acid) and the appearance of a very strong, sharp carbonyl (C=O) stretching band at a higher frequency, typically around 1780-1820 cm⁻¹.[15]

-

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: Protons on the carbon adjacent to the newly formed acyl chloride will show a downfield shift compared to the starting material.

-

¹³C NMR: The carbonyl carbon signal will appear in the characteristic region for acyl chlorides, typically around 170-180 ppm.[15]

-

-

Mass Spectrometry (MS): Analysis will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern will be complex and characteristic, showing contributions from the two bromine isotopes (⁷⁹Br, ⁸¹Br) and the two chlorine isotopes (³⁵Cl, ³⁷Cl).[15]

-

Purity Validation (via Derivatization): To quantify unreacted starting material, a small aliquot of the product can be carefully quenched with anhydrous methanol. This converts the acyl chloride to its corresponding methyl ester. The resulting mixture can be analyzed by HPLC or GC to determine the ratio of methyl ester to any remaining carboxylic acid.[16]

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from its carboxylic acid precursor via thionyl chloride is a reliable and efficient method. The key to a successful outcome lies in the rigorous adherence to anhydrous conditions to prevent hydrolysis of both the reagent and the product, and strict observance of safety protocols due to the hazardous nature of the chemicals involved. The provided protocol, grounded in established chemical principles, offers a robust framework for researchers to produce this valuable synthetic intermediate with high yield and purity.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

- Method for purifying acid chlorides. (2004).

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]

-

Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

-

General procedures for the purification of Acid chlorides. (n.d.). LookChem. [Link]

-

Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

-

New Journal of Chemistry. (2015). The Royal Society of Chemistry. [Link]

-

Acid Chloride/ chloroformate purification? (2025). ResearchGate. [Link]

-

Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. (1970). ACS Publications. [Link]

-

What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. [Link]

-

Acid chlorides | Organic Chemistry II Class Notes. (2025). Fiveable. [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. [Link]

-

HAZARD SUMMARY: THIONYL CHLORIDE. (n.d.). NJ.gov. [Link]

Sources

- 1. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. actylislab.com [actylislab.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 15. fiveable.me [fiveable.me]

- 16. researchgate.net [researchgate.net]

Safety and handling precautions for (2,4-Dibromophenoxy)acetyl chloride

An In-depth Technical Guide to the Safe Handling and Application of (2,4-Dibromophenoxy)acetyl chloride

This guide provides comprehensive safety protocols and handling instructions for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for analogous compounds and general best practices for acyl chlorides to ensure a self-validating system of laboratory safety.

Introduction: Understanding the Reagent

This compound, with the chemical formula C₈H₅Br₂ClO₂ and CAS number 16738-07-1, is a reactive acyl chloride.[1] Acyl chlorides are pivotal reagents in organic synthesis, valued for their ability to form esters, amides, and other carbonyl derivatives. However, their high reactivity necessitates stringent safety measures. This guide is designed to provide the foundational knowledge for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[2][5][6]

-

Water Reactivity: Reacts violently with water, producing heat and toxic, corrosive hydrogen chloride (HCl) gas.[5][6][7][8][9][10] This reaction is rapid and exothermic.

-

Inhalation Toxicity: Inhalation of vapors or fumes can cause severe irritation to the respiratory tract.

-

Toxicity of Precursors and Analogs: The related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is harmful if swallowed and can cause serious eye damage.[11][12][13] The precursor, 2,4-dichlorophenol, is also known to be corrosive to the skin and can cause irreversible eye damage.[14]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂ClO₂ | [1] |

| Molecular Weight | 328.38 g/mol | [1] |

| CAS Number | 16738-07-1 | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the laboratory.

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is required to prevent contact with this corrosive material.

| PPE Item | Specifications | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[15][16] | To protect hands from chemical burns. |

| Eye Protection | Chemical splash goggles and a face shield.[15][16] | To provide complete protection for the eyes and face from splashes. |

| Lab Coat | Flame-resistant lab coat, fully buttoned with sleeves rolled down. | To protect skin and clothing from splashes. |

| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents.

Storage:

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Handling:

-

Always work within a chemical fume hood.

-

Ground and bond containers when transferring the material to prevent static discharge.[5]

-

Use only dry glassware and equipment.

-

Never work alone when handling this chemical.

Experimental Workflow: A Representative Acylation Reaction

The following protocol outlines a typical Friedel-Crafts acylation using an acyl chloride, adapted for this compound. The causality behind each step is explained to ensure a self-validating and safe experimental design.

Diagram of the Experimental Workflow

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Step-by-Step Methodology:

-

Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) to prevent any contact with moisture, which would lead to the violent decomposition of the acyl chloride and the deactivation of the Lewis acid catalyst.[17]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, addition funnel, and an inert gas inlet, suspend the Lewis acid (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane).[17]

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound in the same solvent to the stirred suspension. The slow addition and cooling are crucial to control the exothermic reaction.

-

Addition of Substrate: After the acyl chloride addition is complete, add the aromatic substrate dropwise, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and very cautiously quench the reaction by slowly adding crushed ice or cold water. This must be done slowly and with vigorous stirring to manage the highly exothermic reaction of the remaining acyl chloride and Lewis acid with water.[7][8][9][10]

-

Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid, water, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by a suitable method such as column chromatography or recrystallization.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental release.

Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

In Case of a Spill:

-

Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and the lab supervisor.[18][19]

-

Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

-

Personal Protective Equipment: Before attempting to clean up, don the full PPE ensemble as described in Section 3.[20][21]

-

Containment: For a small spill, cover it with an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent.[18][19] Do NOT use water or sodium bicarbonate, as this will cause a violent reaction.

-

Collection: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a dry paper towel, followed by a thorough cleaning with soap and water.[19][20]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[21]

-

Large Spills: For spills larger than 1 liter, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.[18]

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20][22] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20][22] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Environmental Health and Safety Office. Spill Control/Emergency Response. (2025-2026). [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]

-

University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]

-

Health.vic. Pesticide use and personal protective equipment. (2024-12-27). [Link]

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

-

Auburn University. Emergency and Spill Response Procedures. [Link]

-

Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

-

LEAP Online. Emergency Response Procedure. [Link]

-

Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Australian Government Department of Health. Phenol, 2,4-dichloro- - Evaluation statement. (2022-01-14). [Link]

-

PubMed. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. [Link]

-

PubChem. (2,4-Dichlorophenyl)acetyl chloride. National Center for Biotechnology Information. [Link]

-

Sterlitech Corporation. Chemical Compatibility Chart. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

ResearchGate. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. (2025-08-05). [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Oxygen Compounds. (2023-01-22). [Link]

-

PubMed. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. (2023-01-22). [Link]

-

Chemguide. reaction between acyl chlorides and water - addition / elimination. [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and water - addition / elimination. [Link]

-

OEHHA. Determination of Acute Reference Exposure Levels for Airborne Toxicants. [Link]

-

Chemical Compatibility Chart. [Link]

Sources

- 1. This compound | C8H5Br2ClO2 | CID 15006561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)acetyl Chloride | 37859-24-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-(4-Bromophenyl)acetyl chloride | 37859-24-8 [sigmaaldrich.com]

- 4. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. carlroth.com [carlroth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

- 16. Pesticide use and personal protective equipment [health.vic.gov.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. offices.austincc.edu [offices.austincc.edu]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. leap.epa.ie [leap.epa.ie]

Acyl Chlorides: A Nexus of Reactivity and the Strategic Linchpin in Carboxylic Acid Derivative Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylic acid derivatives are a cornerstone of modern organic synthesis, fundamental to the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). Within this class of compounds, acyl chlorides (R-COCl) occupy a unique and privileged position. Their exceptionally high reactivity distinguishes them from other derivatives such as acid anhydrides, esters, and amides, rendering them powerful intermediates for chemical transformations. This guide provides an in-depth analysis of the key differences between acyl chlorides and their counterparts, grounded in the principles of electronic effects, leaving group stability, and steric considerations. We will explore the causality behind their heightened reactivity, the strategic implications for synthesis design, and provide validated experimental protocols for their preparation and use, with a focus on applications relevant to the drug development professional.

The Hierarchy of Reactivity: Why Acyl Chlorides Reign Supreme

The utility of any carboxylic acid derivative is dictated by its position on a well-defined reactivity ladder. Acyl chlorides sit at the apex, capable of being converted into any other derivative, while the reverse is generally not feasible without converting the less reactive derivative back to a carboxylic acid first.[1] This hierarchy is not arbitrary; it is a direct consequence of the electronic and structural features inherent to each functional group.

Reactivity Order: Acyl Chlorides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides[2]

This order dictates the flow of synthetic transformations. A more reactive derivative can be readily converted into a less reactive one, a principle that underpins many multi-step synthetic routes in pharmaceutical development.[1][3]

The Decisive Factors: Electronics and Leaving Group Aptitude

The reactivity of the carbonyl group in these derivatives is governed by two primary factors: the electrophilicity of the carbonyl carbon and the ability of the substituent to act as a leaving group during nucleophilic acyl substitution.[4]

-

Inductive vs. Resonance Effects: The carbonyl carbon's electrophilicity is modulated by a tug-of-war between inductive electron withdrawal and resonance electron donation from the attached heteroatom.[2]

-

Acyl Chlorides: The highly electronegative chlorine atom exerts a powerful inductive effect, withdrawing electron density and making the carbonyl carbon significantly electron-deficient and thus highly susceptible to nucleophilic attack.[5][6] Resonance donation from chlorine's lone pairs is weak due to poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

-

Amides: In stark contrast, the nitrogen atom in an amide is an excellent resonance donor.[7] Its lone pair effectively delocalizes into the carbonyl system, reducing the partial positive charge on the carbonyl carbon and making it the least reactive derivative.[2][7][8]

-

Esters and Anhydrides: These fall in between. The oxygen in an ester provides moderate resonance donation, while in an anhydride, the resonance is split between two carbonyl groups, making each carbonyl carbon more electrophilic than in an ester.

-

-

Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is critically dependent on the stability of the departing group. The best leaving groups are the weakest bases.[3][9]

-

Chloride Ion (Cl⁻): The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). Its stability allows it to depart readily from the tetrahedral intermediate formed during the reaction.[5]

-

Carboxylate Ion (RCOO⁻): The leaving group of an acid anhydride is a resonance-stabilized carboxylate ion, making it a good leaving group, though less effective than chloride.

-

Alkoxide (RO⁻) and Amide (R₂N⁻) Ions: Alkoxide and amide ions are the leaving groups for esters and amides, respectively. They are significantly stronger bases and therefore poor leaving groups, which accounts for the lower reactivity of these derivatives.[9]

-

Comparative Data and Spectroscopic Signatures

The underlying electronic differences are reflected in measurable physical properties, such as the carbonyl stretching frequency in infrared (IR) spectroscopy. A more electrophilic carbonyl carbon results in a stronger, shorter C=O bond, which vibrates at a higher frequency.

| Derivative | General Structure | Relative Reactivity | Leaving Group (LG) | pKa of H-LG | Typical IR C=O Stretch (cm⁻¹) |

| Acyl Chloride | R-CO-Cl | Highest | Cl⁻ | -7 | 1790-1815[10] |

| Acid Anhydride | R-CO-O-CO-R' | High | R'COO⁻ | ~4.8 | 1740-1790 & 1800-1850[10] |

| Ester | R-CO-OR' | Moderate | R'O⁻ | ~16 | 1735-1750[10] |

| Amide | R-CO-NR'₂ | Lowest | R'₂N⁻ | ~38 | 1650-1690[10] |

In ¹H NMR spectroscopy, protons on the carbon alpha to the carbonyl group of an acyl chloride are typically found around 2.0-2.5 ppm. This data, combined with the distinct IR frequencies, allows for the unambiguous identification of the specific carboxylic acid derivative in a sample.[11]

Strategic Synthesis: The Role of Acyl Chlorides in Drug Development

Acyl chlorides are vital intermediates in the pharmaceutical industry.[12][13][14] Their high reactivity is harnessed to drive reactions to completion, often under mild conditions, which is crucial for complex molecules with sensitive functional groups.

Advantages of Using Acyl Chlorides:

-

High Reactivity: Reactions are often rapid and occur at room temperature.[5]

-

Irreversibility: The reactions are essentially irreversible, leading to high yields of the desired product, in contrast to the equilibrium-limited Fischer esterification using a carboxylic acid.[5][15]

-

Versatility: They can be used to synthesize a wide range of compounds, including esters, amides, and anhydrides.[16][17]

Disadvantages and Handling Considerations:

-

Moisture Sensitivity: Acyl chlorides react vigorously with water (hydrolysis), even atmospheric moisture, to form the corresponding carboxylic acid.[15][18][19] This necessitates the use of anhydrous solvents and inert atmospheres.

-

Corrosive Byproduct: Reactions produce hydrogen chloride (HCl) gas, which is corrosive and must be neutralized, often by using a base like pyridine or by adding a second equivalent of an amine nucleophile.[20]

-

Limited Selectivity: Their high reactivity can be a drawback when other sensitive functional groups are present in the molecule.

// Nodes Start [label="Carboxylic Acid\n(R-COOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Acyl_Chloride [label="Acyl Chloride\n(R-COCl)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester\n(R-COOR')", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide\n(R-CONR'₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges Start -> Acyl_Chloride [label=" SOCl₂ or (COCl)₂\n(Activation Step)"]; Acyl_Chloride -> p1 [arrowhead=none]; p1 -> Ester [label=" Alcohol (R'-OH)\n+ Base (e.g., Pyridine)"]; p1 -> Amide [label=" Amine (R'₂NH)\n(2 equivalents)"];

} Caption: A common synthetic workflow: activating a carboxylic acid to an acyl chloride to facilitate subsequent transformations.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The choice of reagents and conditions is deliberate to ensure high conversion and product purity.

Protocol 1: Synthesis of an Acyl Chloride from a Carboxylic Acid

This protocol utilizes thionyl chloride (SOCl₂), a common and effective reagent. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), which are removed from the system.[21]

Objective: To convert a generic carboxylic acid (R-COOH) to its corresponding acyl chloride (R-COCl).

Materials:

-

Carboxylic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 - 2.0 eq)[22]

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Catalytic N,N-dimethylformamide (DMF) (optional, 1-2 drops)[16]

-

Round-bottom flask with reflux condenser and gas trap (to scrub HCl and SO₂)

Methodology:

-

Preparation: Ensure all glassware is oven-dried to remove any trace moisture. Assemble the reflux apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask: To the round-bottom flask, add the carboxylic acid and the anhydrous solvent.

-

Catalyst Addition (Optional): If the carboxylic acid is sterically hindered or less reactive, add a catalytic amount of DMF.[12]

-

Reagent Addition: Slowly add thionyl chloride to the solution at room temperature with stirring. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (via TLC or a small aliquot quenched and analyzed by IR).

-

Work-up: Allow the reaction to cool to room temperature. The excess thionyl chloride (b.p. 76 °C) and solvent can be removed by distillation or rotary evaporation. It is crucial to use a vacuum trap system that can handle acidic vapors.

-

Purification: The resulting crude acyl chloride is often pure enough for subsequent steps. If necessary, it can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of an Ester from an Acyl Chloride

This reaction is typically faster and more efficient than direct esterification of a carboxylic acid.[23] A non-nucleophilic base like pyridine is included to scavenge the HCl byproduct.[20]

Objective: To synthesize an ester (R-COOR') from an acyl chloride and an alcohol.

Materials:

-

Acyl Chloride (1.0 eq)

-

Alcohol (R'-OH) (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

Methodology:

-

Preparation: In an oven-dried flask under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent.

-

Addition: Cool the solution in an ice bath (0 °C). Slowly add the acyl chloride dropwise with vigorous stirring. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC for the consumption of the alcohol.

-

Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the ester by column chromatography or distillation as required.

Protocol 3: Synthesis of an Amide from an Acyl Chloride

This method is highly effective for forming amide bonds. Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed.[20]

Objective: To synthesize an amide (R-CONR'₂) from an acyl chloride and a primary or secondary amine.

Materials:

-

Acyl Chloride (1.0 eq)

-

Primary or Secondary Amine (R'₂NH) (2.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane)

Methodology:

-

Preparation: In an oven-dried flask, dissolve the amine (2.2 eq) in the anhydrous solvent and cool the solution in an ice bath (0 °C).

-

Addition: Slowly add a solution of the acyl chloride in the same solvent dropwise to the stirred amine solution. A precipitate of the ammonium hydrochloride salt will form immediately.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Work-up: Wash the reaction mixture with water and then with a dilute acid solution (e.g., 1M HCl) to remove the excess amine and its salt. If the amide is basic, this step must be omitted. Follow with a wash of saturated NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting amide is often highly pure. If necessary, it can be recrystallized or purified by column chromatography.

Conclusion

Acyl chlorides are the most reactive members of the carboxylic acid derivative family, a property directly attributable to the strong inductive effect of the chlorine atom and its excellence as a leaving group. This heightened reactivity makes them indispensable tools in organic synthesis, particularly within the pharmaceutical industry, where the efficient and high-yielding formation of ester and amide bonds is paramount. While their sensitivity to moisture and the generation of corrosive HCl require careful handling and strategic planning, the advantages of rapid, irreversible reactions often outweigh these challenges. A thorough understanding of the principles governing their reactivity allows the research scientist to strategically deploy acyl chlorides to overcome synthetic hurdles and accelerate the drug development process.

References

- TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes.

- Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.

- Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.

- Google Patents. (2004). US6770783B1 - Method for producing acid chlorides.

- BenchChem. (2025). Comparing the reactivity of Tricos-22-enoyl chloride to other acyl chlorides.

- Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.

- Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?.

- ChemComplete. (2022). Acyl Chlorides - Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.

- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.

- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides).

- University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.

- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.

- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- SEQENS. (2025). Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- National Institutes of Health. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study.

- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Chemistry LibreTexts. (2014). 11.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives.

- Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction.

- Quora. (2015). Why are acid chlorides more reactive than amides?.

- Sketchy. (n.d.). Reactions of Carboxylic Acid Derivatives.

- The Organic Chemistry Tutor. (2024). Acyl Chloride Conversions to Carboxylic Acids, Anhydrides, Esters and Amides.

- Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study.

- Chemistry LibreTexts. (2020). 21.4: Electrophilicity of Carbonyl Groups Versus Carboxyl Groups.

- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Emergen Research. (2022). Acid Chlorides Market Trend | Acyl Chloride Industry Forecast 2021-2030.

- Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary).

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- ResearchGate. (2025). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- OpenOChem Learn. (n.d.). Leaving Groups.

- Department of Pharmaceutical Chemistry, University of Basrah. (n.d.). Reactions of Carboxylic Acid Derivatives.

- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.

- Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.

Sources

- 1. youtube.com [youtube.com]

- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]